![molecular formula C8H18N2O2 B2915487 methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate CAS No. 1595712-12-1](/img/structure/B2915487.png)
methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate” is a chemical compound. It is a derivative of carbamate and contains a dimethylamino propyl group . The compound is related to N-[3-(Dimethylamino)propyl]methacrylamide, which is used in the synthesis of various products .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a carbamate group attached to a propyl chain, which is further attached to a dimethylamino group . The exact structure can be determined using various spectroscopic techniques.Wissenschaftliche Forschungsanwendungen
Neurochemistry and Neurotoxicity
Compounds similar to methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate, particularly those affecting neurotransmitter systems, are studied for their neurochemical properties and potential neurotoxic effects. For instance, research on 3,4-Methylenedioxymethamphetamine (MDMA) explores its effects on serotonin systems and potential applications in psychotherapy, demonstrating the interest in compounds that modulate neurotransmitter function for therapeutic purposes (Sessa, Higbed, & Nutt, 2019).
Environmental Toxicology
Studies on the degradation and toxicology of N-methylcarbamate pesticides highlight the environmental impact of these compounds and the importance of understanding their behavior in ecosystems. Research on microorganisms capable of degrading toxic compounds like N-methylcarbamate pesticides indicates the potential for bioremediation strategies to mitigate environmental pollution (José Castellanos Rozo & Leidy Yanira Rache Caredenal, 2013).
Analytical Chemistry and Detection
The development of electrochemical sensors for detecting compounds like paraquat (a quaternary ammonium herbicide) in food samples demonstrates the scientific community's efforts to improve public health safety measures. These studies reflect the broader interest in detecting and analyzing chemicals related to N-methylcarbamates for environmental and health-related purposes (F. Laghrib et al., 2020).
Eigenschaften
IUPAC Name |
methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-9(2)6-5-7-10(3)8(11)12-4/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUYCLFAYXRXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1595712-12-1 |
Source


|
| Record name | methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B2915405.png)

![2-Ethyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2915407.png)


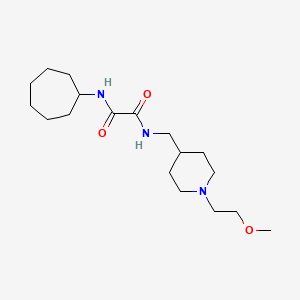

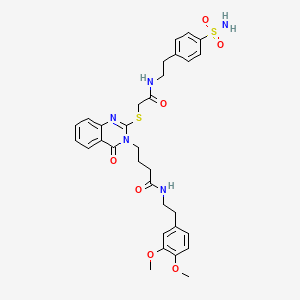
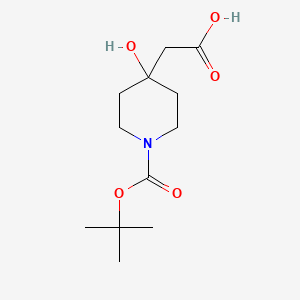
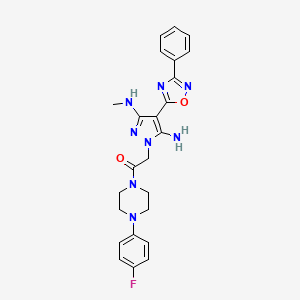
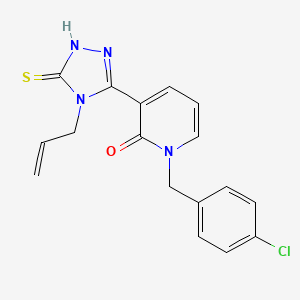
![2-(3-(isopropylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2915423.png)

